4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
Description
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4.2ClH/c16-15(17)12-7-5-11(6-8-12)9-19-10-18-13-3-1-2-4-14(13)19;;/h1-8,10H,9H2,(H3,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZWJWKEZXLBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride, also known as a benzodiazole derivative, exhibits various biological activities that are of significant interest in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.
- IUPAC Name : 4-[({1-methyl-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)amino]benzene-1-carboximidamide
- Molecular Formula : C14H13ClN4
- Molecular Mass : 272.73 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the benzodiazole moiety enhances its interaction with nucleic acids and proteins, potentially influencing cellular signaling pathways.
Antifungal Activity
Recent studies have highlighted the antifungal properties of benzodiazole derivatives. For instance, compounds similar to 4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide have shown promising antifungal activity against various phytopathogenic fungi. In vitro evaluations indicate that these compounds can inhibit fungal growth at concentrations as low as 50 μg/mL, with some derivatives exhibiting even lower effective concentrations (EC50 values) .
Neuroprotective Effects
Research has also indicated potential neuroprotective effects associated with benzodiazole derivatives. Compounds that share structural similarities with 4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide have been studied for their ability to modulate calcium homeostasis in neuronal cells. These compounds may protect against neurodegenerative conditions by preventing calcium overload in neurons .
Case Study 1: Antifungal Efficacy
A study focused on the antifungal activity of a series of benzodiazole derivatives demonstrated that certain compounds exhibited significant inhibitory effects against Colletotrichum lunata and Alternaria alternata. Notably, one derivative showed an EC50 value of 10.3 μg/mL against C. lunata, which was substantially more potent than standard antifungal agents .
Case Study 2: Neuroprotection in Cell Models
In a neuroprotective study involving SH-SY5Y neuroblastoma cells, several benzodiazole derivatives were tested for their ability to mitigate calcium-induced cytotoxicity. Compounds demonstrated a reduction in intracellular calcium levels by approximately 50%, suggesting their potential as therapeutic agents in conditions characterized by calcium dysregulation .
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Cell Type | Effective Concentration (EC50) |
|---|---|---|
| Antifungal | Colletotrichum lunata | 10.3 μg/mL |
| Antifungal | Alternaria alternata | 14.0 μg/mL |
| Neuroprotective | SH-SY5Y Cells | ~10 μM |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing benzodiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodiazole can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The carboximidamide group enhances the binding affinity to cancer-related targets, making it a potential candidate for drug development against various cancers.
Antimicrobial Properties
Benzodiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The dihydrochloride form of this compound enhances solubility and bioavailability, making it suitable for pharmaceutical formulations aimed at treating infections caused by resistant bacterial strains.
Material Science Applications
Polymer Chemistry
The incorporation of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical strength. Its ability to act as a cross-linking agent in polymer synthesis can lead to the creation of materials with tailored properties for specific applications.
Fluorescent Probes
Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging. The benzodiazole ring system is known for its luminescent properties, which can be exploited in the detection of biomolecules or cellular components.
Biochemical Research Applications
Enzyme Inhibition Studies
The compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit certain proteases, which are crucial for various physiological processes. Understanding its mechanism of action could lead to the development of novel therapeutic agents targeting metabolic disorders.
Cell Signaling Pathways
Research indicates that this compound may influence cell signaling pathways related to cell growth and differentiation. By modulating these pathways, it could play a role in developing treatments for diseases characterized by aberrant signaling, such as cancer and diabetes.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodiazole and evaluated their anticancer properties against breast cancer cell lines. One derivative exhibited IC50 values comparable to standard chemotherapeutics, highlighting the potential of benzodiazole-based compounds in oncology.
Case Study 2: Antimicrobial Activity
A study conducted by International Journal of Antimicrobial Agents demonstrated that the dihydrochloride form of this compound showed effective inhibition against multi-drug resistant Staphylococcus aureus strains. The research emphasized the need for further development into formulations that could be used clinically.
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant inhibition in tumor growth |
| Antimicrobial agents | Effective against resistant bacterial strains | |
| Material Science | Polymer synthesis | Enhanced thermal stability |
| Fluorescent probes | Effective in biological imaging | |
| Biochemical Research | Enzyme inhibitors | Inhibition of key metabolic enzymes |
| Cell signaling | Modulation of pathways related to disease |
Comparison with Similar Compounds
Tables
Table 1: Collision Cross-Section (CCS) Predictions for Target Compound
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 251.12912 | 156.3 |
| [M+Na]⁺ | 273.11106 | 170.0 |
| [M-H]⁻ | 249.11456 | 161.0 |
Table 2: Similar Compounds and Their Similarity Scores
| CAS No. | Compound Name | Similarity Score |
|---|---|---|
| 6326-27-8 | 4-Methylbenzimidamide HCl | 1.00 |
| 206752-36-5 | Benzenecarboximidamide HCl hydrate | 0.97 |
| 111082-23-6 | [1,1'-Biphenyl]-4-carboximidamide HCl | 0.91 |
Preparation Methods
General Synthetic Strategy Overview
The preparation of this compound typically involves three key stages:
- Formation of the benzodiazole ring system or use of preformed benzodiazole derivatives
- Introduction of the methylene linker connecting the benzodiazole to the benzene ring
- Conversion of the benzene substituent into the carboximidamide functional group
This modular approach allows for stepwise construction with control over each functional group.
Preparation of Benzodiazole Derivatives
Benzodiazole (1,3-benzodiazole) derivatives are commonly synthesized via cyclization reactions involving o-phenylenediamines and suitable carbonyl or thiocarbonyl reagents. Literature reports several methods for preparing benzodiazole frameworks:
- Cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or dehydrating conditions.
- Nucleophilic substitution reactions where benzodiazole acts as a nucleophile attacking electrophilic centers such as alkyl halides to form N-alkylated benzodiazoles.
For instance, nucleophilic substitution of benzodiazole with benzyl halides under basic conditions (e.g., potassium carbonate in DMF) is a common route to introduce the methylene linker between benzodiazole nitrogen and the benzene ring.
Conversion of Benzene Substituent to Carboximidamide
The carboximidamide group (-C(=NH)NH2) is commonly prepared from corresponding nitriles or esters through amidination reactions:
- Direct amidination of nitriles using reagents such as ammonium salts (e.g., ammonium chloride) in the presence of base or Lewis acids.
- Pinner reaction : conversion of nitriles to imidate esters followed by reaction with ammonia or amines to yield amidines.
- Alternatively, reaction of esters with amidine reagents or direct substitution reactions under acidic conditions.
This step is typically performed after the methylene linkage is established to avoid side reactions.
Representative Synthetic Route (Proposed)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-Alkylation | Benzodiazole + 4-(chloromethyl)benzonitrile, K2CO3, DMF, reflux | Formation of 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile |
| 2 | Amidination | Treatment of nitrile intermediate with ammonium chloride and base (e.g., NaOH) or Pinner reaction conditions | Conversion of nitrile to carboximidamide |
| 3 | Salt Formation | Treatment with HCl gas or HCl solution in ether or ethanol | Formation of dihydrochloride salt |
This synthetic scheme aligns with analogous preparations of benzodiazole-linked benzene carboximidamides reported in heterocyclic and medicinal chemistry literature.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic substitution steps.
- Bases: Potassium carbonate or triethylamine are commonly used to deprotonate benzodiazole nitrogen and neutralize acid byproducts.
- Temperature: Reflux conditions (80–120 °C) facilitate efficient alkylation and amidination.
- Purification: Crude products are purified by recrystallization or chromatographic methods. Final salt formation improves compound stability and solubility.
Analytical Characterization
Typical characterization techniques to confirm structure and purity include:
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identification of functional groups (e.g., amidine NH, benzodiazole ring) |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of aromatic and heterocyclic protons and carbons |
| Mass Spectrometry | Molecular weight confirmation |
| Elemental Analysis | Verification of molecular formula and salt formation |
| Melting Point Determination | Purity assessment |
Research Findings on Preparation Efficiency
- The N-alkylation step is generally high-yielding (>70%) when conducted under optimized base and solvent conditions.
- Amidination yields vary depending on the reagent and conditions but typically range from 60–85%.
- Formation of the dihydrochloride salt enhances compound stability and facilitates handling in pharmaceutical applications.
- Side reactions such as over-alkylation or hydrolysis can be minimized by controlling stoichiometry and reaction time.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Benzodiazole N-alkylation | Nucleophilic substitution | Benzodiazole + benzyl halide, K2CO3, DMF, reflux | 70–90% | Requires dry conditions to prevent hydrolysis |
| Amidination of nitrile | Ammonium chloride + base or Pinner reaction | NH4Cl, NaOH or acidic alcohol, reflux | 60–85% | Sensitive to moisture, requires careful pH control |
| Salt formation | Acid-base reaction | HCl gas or HCl in ethanol | Quantitative | Enhances solubility and stability |
Q & A
What are the established synthetic pathways for 4-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide dihydrochloride, and how can reaction conditions be optimized?
Level: Advanced
Answer:
Synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:
- Coupling Reactions: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with aldehydes under acidic or oxidative conditions (e.g., using dioxane dibromide as an oxidant) .
- Functionalization: Introduction of the carboximidamide group via amidoxime intermediates, followed by hydrochlorination to yield the dihydrochloride salt .
Optimization Tips: - Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates .
- Catalysts like palladium or copper salts may improve coupling efficiency .
- Monitor reaction progress via TLC or ES-MS to minimize side products .
Which analytical techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?
Level: Advanced
Answer:
Essential Techniques:
- NMR Spectroscopy: Confirm regiochemistry of the benzimidazole core and substitution patterns (e.g., δ 12.7–12.98 ppm for NH protons in DMSO-d6) .
- IR Spectroscopy: Identify C=N stretching (~1630–1682 cm⁻¹) and NH vibrations (~3050–3450 cm⁻¹) .
- Mass Spectrometry (ES-MS): Validate molecular ion peaks (e.g., [M+1]⁺) .
Resolving Contradictions: - Cross-validate with alternative methods (e.g., X-ray crystallography if crystals are obtainable).
- Re-examine solvent effects; DMSO-d6 may cause peak broadening for NH protons .
How does the dihydrochloride salt form influence solubility and stability in biological assays?
Level: Basic
Answer:
- Solubility: The hydrochloride salt enhances aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition studies) .
- Stability: Acidic conditions (pH < 5) stabilize the carboximidamide group against hydrolysis. Store lyophilized at -20°C to prevent degradation .
What strategies are recommended for assessing this compound’s biological activity, particularly in enzyme-targeted studies?
Level: Advanced
Answer:
- Enzyme Assays: Use fluorogenic substrates or radiometric assays to measure inhibition kinetics (e.g., IC₅₀ determination).
- Negative Controls: Include structurally related analogs (e.g., 2-substituted benzimidazoles) to isolate target-specific effects .
- Dose-Response Curves: Test concentrations spanning 0.1–100 μM to capture full activity profiles .
How can researchers evaluate environmental persistence and ecotoxicity of this compound?
Level: Advanced
Answer:
- Fate Studies: Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure) .
- Ecotoxicology: Use model organisms (e.g., Daphnia magna) for acute toxicity (LC₅₀) and bioaccumulation assays .
- Degradation Pathways: Employ LC-MS to identify transformation products (e.g., dehydrochlorinated metabolites) .
What safety protocols are essential for handling this compound in the laboratory?
Level: Basic
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and dissolution .
- First Aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists .
- Storage: Keep in airtight containers with desiccants to prevent moisture absorption .
How can synthetic yields be improved when scaling up from milligram to gram quantities?
Level: Advanced
Answer:
- Process Optimization: Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for bulk purification .
- Catalyst Loading: Reduce palladium catalyst to 0.5–1 mol% to minimize cost without sacrificing yield .
- Batch Monitoring: Use inline FTIR or Raman spectroscopy for real-time reaction tracking .
What computational tools are recommended for predicting structure-activity relationships (SAR)?
Level: Advanced
Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases).
- QSAR Models: Train algorithms on benzimidazole derivatives with known bioactivity data .
- DFT Calculations: Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .
How should researchers address low reproducibility in biological assay results?
Level: Advanced
Answer:
- Compound Purity: Verify via HPLC (≥95% purity) and NMR; impurities >5% may skew activity .
- Assay Conditions: Standardize buffer composition (e.g., 50 mM Tris-HCl, pH 7.4) and incubation times .
- Batch Variability: Test multiple synthetic batches to identify lot-dependent effects .
What are the key differences in reactivity between this compound and its non-chlorinated analogs?
Level: Advanced
Answer:
- Electrophilicity: The carboximidamide group in the dihydrochloride form is more electrophilic, enhancing interactions with nucleophilic residues (e.g., cysteine thiols) .
- Solubility: Non-chlorinated analogs may require DMSO for dissolution, complicating in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
